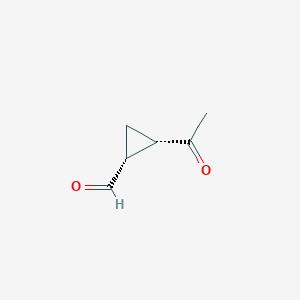![molecular formula C7H8ClNOS B067616 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol CAS No. 175135-89-4](/img/structure/B67616.png)
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, also known as 5-chloro-2-thiopyridin-4-ol, is a small molecule organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in water and has been extensively studied for its potential applications in both scientific research and industrial processes. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Furthermore, it has been used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Fungicidal Activity
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol and its derivatives exhibit fungicidal activity. Research has shown that these compounds can be effective in controlling fungal growth, contributing to both pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Coordination Chemistry
These compounds play a significant role in coordination chemistry. They have been used to create various complex structures with metals like silver, copper, palladium, and zinc. These complexes are valuable in understanding the interactions between organic molecules and metals, which is crucial in fields like material science and catalysis (Steel & Sumby, 2003).
Catalysis
Certain complexes of this compound exhibit catalytic properties. They have been used in asymmetric transfer hydrogenation, a process important in the synthesis of various pharmaceuticals and chemicals. This showcases the compound's potential in enhancing the efficiency and selectivity of chemical reactions (Yang et al., 1997).
Supramolecular Chemistry
This compound is also significant in the formation of supramolecular structures. It has been used to form co-crystals with various acids, leading to the development of complex molecular architectures. These structures have applications in designing new materials with specific physical and chemical properties (Ebenezer & Muthiah, 2011).
Organic Synthesis
This compound derivatives have been utilized in the synthesis of various organic compounds, demonstrating their versatility as synthetic intermediates. They play a crucial role in building complex molecules for different applications, including drug development and material science (Yoshida et al., 2011).
Pharmaceutical Synthesis
These compounds have been used in the synthesis of pharmaceutically active compounds. Their ability to form specific structures and react in particular ways makes them valuable in creating molecules with desired biological activities (Yang et al., 2017).
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJLJIHCJJDCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379285 |
Source


|
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-89-4 |
Source


|
| Record name | 2-[(5-Chloro-2-pyridinyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)





![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)





